

6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties

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Compound of Interest

Compound Name: 6-Fluoro-1,2,3,4-tetrahydroquinoline

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An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of **6-Fluoro-1,2,3,4-tetrahydroquinoline**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The presence of the fluorine atom can significantly influence its chemical properties and biological activity, making it a valuable intermediate in medicinal chemistry.^[1]

Property	Value
CAS Number	59611-52-8
Molecular Formula	C ₉ H ₁₀ FN
Molecular Weight	151.18 g/mol
Melting Point	32-34°C[2], 26.0-36.0°C[3]
Boiling Point	248.0 ± 29.0 °C (Predicted)[2]
Density	1.107 ± 0.06 g/cm ³ (Predicted)[2]
pKa	5.15 ± 0.20 (Predicted)[2]
Appearance	White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles. [3]
Purity	Typically ≥96.0% or 97%.[3][4][5]
InChI	InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
InChIKey	NECDDBBJVCNJNS-UHFFFAOYSA-N

Synthesis and Reactivity

Synthesis: The synthesis of **6-Fluoro-1,2,3,4-tetrahydroquinoline** can be achieved through various synthetic routes. One common method involves the reduction of a precursor like 6-Fluoro-3,4-dihydroquinoline.[2] Another reported strategy is the regioselective preparation via the cyclization of catecholamines followed by a deoxyfluorination reaction.[6] The synthesis of tetrahydroquinolines, in general, is a well-explored area, with domino reactions being a particularly effective strategy for generating diverse substitution patterns.[7] These reactions can involve processes such as reduction of a nitro group followed by reductive amination.[7]

Reactivity and Stability: The compound is generally stable under recommended storage conditions.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is advised to keep it in a dark place under an inert atmosphere at room temperature.[2]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of **6-Fluoro-1,2,3,4-tetrahydroquinoline**.

- NMR Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available for this compound, providing detailed information about its molecular structure.[9][10]
- Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the functional groups present in the molecule.[10]
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[10]

Applications in Drug Development

6-Fluoro-1,2,3,4-tetrahydroquinoline is primarily utilized as a pharmaceutical intermediate.[2][8] The tetrahydroquinoline scaffold is a significant structural motif in a vast number of biologically active compounds and natural products.[7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a key building block in the synthesis of novel therapeutic agents. Derivatives of tetrahydroquinoline have been investigated for various medicinal applications, including as anti-cancer and antibacterial agents.[1][11]

Experimental Protocols & Methodologies

While specific, detailed step-by-step protocols for the synthesis of **6-Fluoro-1,2,3,4-tetrahydroquinoline** are proprietary or published in specialized literature, general methodologies for the synthesis of the tetrahydroquinoline core are well-documented. A representative domino reaction approach is outlined below.

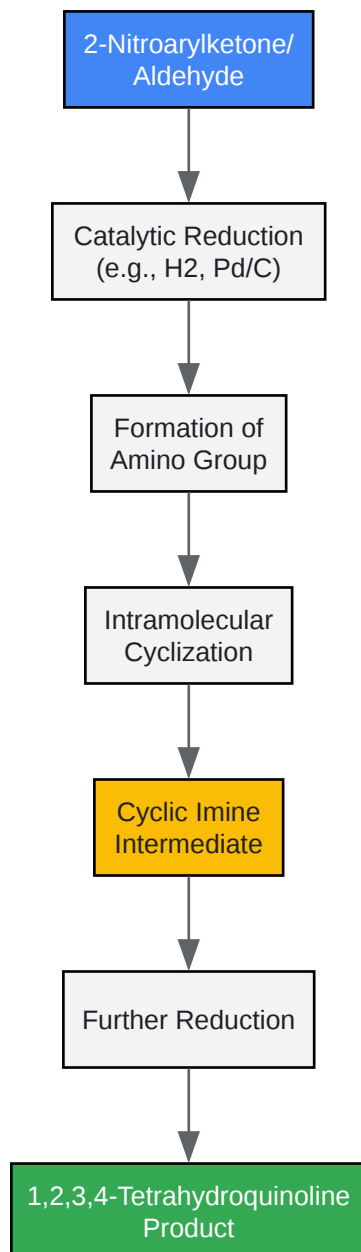
Domino Synthesis of Tetrahydroquinolines via Reduction-Reductive Amination:

This method involves a multi-step sequence within a single pot, starting from a 2-nitroarylketone or aldehyde.[7]

- Reduction of Nitro Group: The synthesis is initiated by the catalytic reduction of the nitro group on the aromatic ring to an amine. This is typically achieved using hydrogenation with a catalyst such as 5% Palladium on carbon (Pd/C).[\[7\]](#)
- Intramolecular Cyclization: The newly formed amine then undergoes an intramolecular reaction with the adjacent ketone or aldehyde group, forming a cyclic imine intermediate.[\[7\]](#)
- Reduction of Imine: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinoline product.[\[7\]](#)

This process is highly efficient and demonstrates excellent atom economy, making it a valuable strategy in synthetic chemistry.[\[7\]](#)

General Domino Synthesis of Tetrahydroquinolines



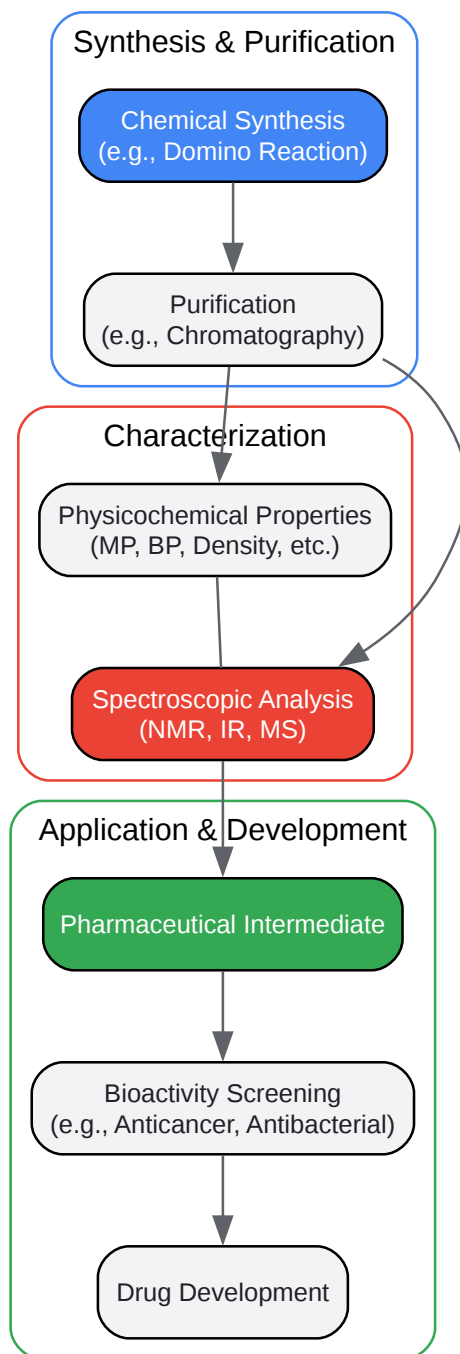
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Caption: Domino Synthesis Workflow for Tetrahydroquinolines.

Logical Relationships in Compound Analysis

The scientific investigation of a chemical entity like **6-Fluoro-1,2,3,4-tetrahydroquinoline** follows a logical progression from its fundamental properties to its practical applications. This involves synthesis, purification, structural elucidation, and evaluation of its biological or material properties.

Logical Workflow for Chemical Compound Investigation



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Caption: Investigation workflow for a chemical intermediate.

Safety and Handling

6-Fluoro-1,2,3,4-tetrahydroquinoline is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[12]

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